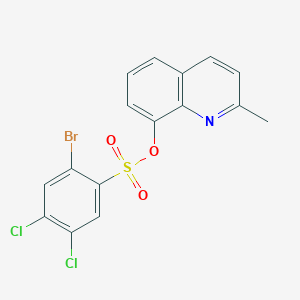

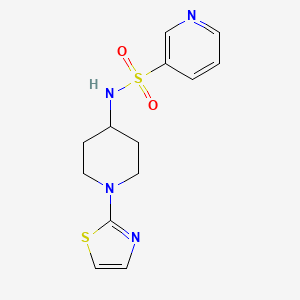

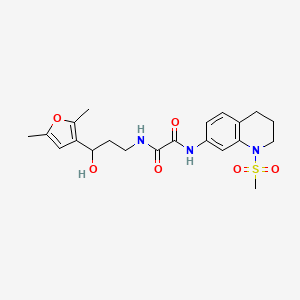

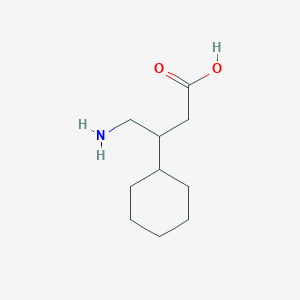

(2-Methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation reaction of aldehydes or ketones with amines . These compounds are majorly used in industries and also have significant biological activities .

Molecular Structure Analysis

Quinolines are a class of compounds containing a carbon-nitrogen double bond (>C=N-), with nitrogen being attached to an alkyl or aryl group . The structure of quinoline derivatives can be modified to improve their therapeutic effects .

Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structures. For example, 4-Bromo-2,8-dimethylquinoline has a molecular weight of 222.08 and a density of 1.4±0.1 g/cm3 .

Applications De Recherche Scientifique

Synthesis and Pharmacological Applications : One study outlines the synthesis of a competitive AMPA receptor antagonist, SPD 502, which involved a complex synthetic pathway including the use of related quinoline compounds. This highlights the role of quinoline derivatives in the development of pharmacological agents targeting neurological receptors (Geng Min, 2011).

Spectroscopic Characterization and Biological Studies : Another study focused on the synthesis and characterization of a Schiff base ligand derived from a related quinoline compound and its metal complexes. These complexes exhibited diverse geometries and showed significant in vitro antibacterial and antifungal activities, as well as DNA cleavage and antioxidant activities (K. Siddappa & Nabiya Sultana Mayana, 2014).

Chemical Synthesis and Structural Analysis : Research on the Knorr synthesis of related quinoline derivatives provides insights into the chemical synthesis processes and the structural analysis of these compounds, which is essential for developing new chemical entities (N. Wlodarczyk et al., 2011).

Prodrug Development : A study demonstrated the potential of a related quinoline derivative as a bioreductively activated prodrug system, showcasing its application in targeted drug delivery to hypoxic tissues (I. Parveen et al., 1999).

Antimicrobial Agents : Research on the synthesis of quinoline-2-pyrazoline-based thiazolinone derivatives, including related quinoline compounds, has shown that these compounds exhibit remarkable in vitro antimicrobial potency (N. Desai et al., 2013).

Materials Chemistry : A study on the synthesis and luminescent properties of 2-[2-(pyridin-4-yl)vinyl]quinolines, related to quinoline derivatives, showed potential applications in materials chemistry due to their blue-green luminescence (I. E. Mikhailov et al., 2015).

Foodborne Bacteria Inhibition : The antimicrobial potentials of Citrullus colocynthis fruits and 4-methylquinoline analogues, which are structurally related to quinoline derivatives, were studied to develop natural preservatives against foodborne bacteria (Min-Gi Kim et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propriétés

IUPAC Name |

(2-methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrCl2NO3S/c1-9-5-6-10-3-2-4-14(16(10)20-9)23-24(21,22)15-8-13(19)12(18)7-11(15)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKYOCCBNFTOKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrCl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

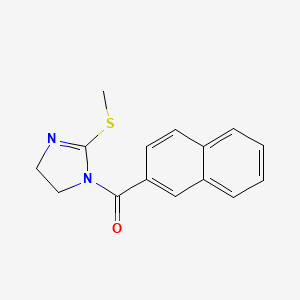

![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2370459.png)

![Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2370479.png)